molecular formula C15H17N3O4S2 B2892828 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine CAS No. 2034373-85-6

1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine

Cat. No.: B2892828
CAS No.: 2034373-85-6
M. Wt: 367.44
InChI Key: OPTQFDVXJFNKQX-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a thiazol-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The piperazine ring is functionalized with a methylsulfonyl group, while the phenyl ring is functionalized with a thiazol-2-yloxy group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methylsulfonyl chloride, thiazole derivatives, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrothiazole derivatives, and various substituted phenyl derivatives. These products can be further utilized in different applications, including drug development and materials science .

Scientific Research Applications

Chemistry

In chemistry, 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is unique due to the presence of both the methylsulfonyl and thiazol-2-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-24(20,21)18-9-7-17(8-10-18)14(19)12-2-4-13(5-3-12)22-15-16-6-11-23-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQFDVXJFNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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